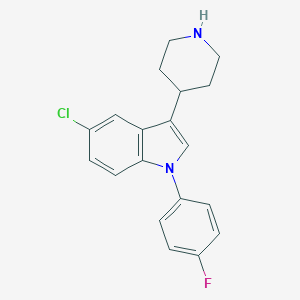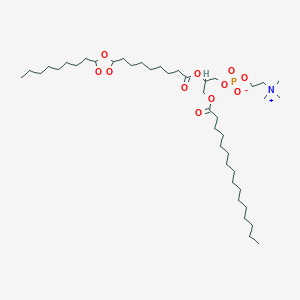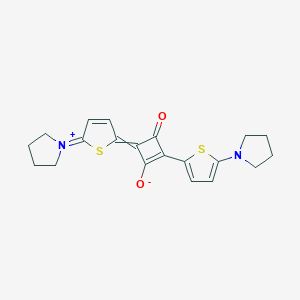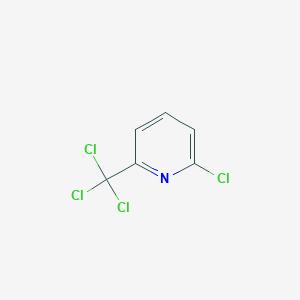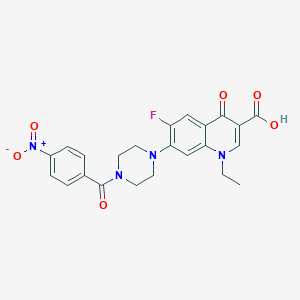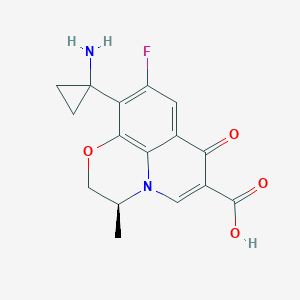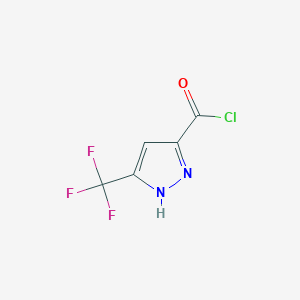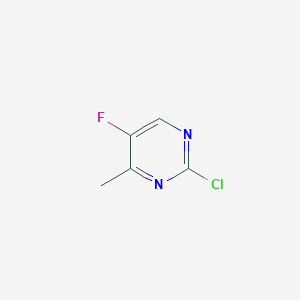
2-Chloro-5-fluoro-4-methylpyrimidine
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-methylpyrimidine is a chemical compound with the CAS Number: 134000-96-7 . It has a molecular weight of 146.55 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .It has a flash point of 87 . The compound is solid in its physical form .
Applications De Recherche Scientifique
Synthesis and Piperidinolysis
2-Chloro-5-fluoro-4-methylpyrimidine has been studied in the synthesis of various fluoropyrimidines. For instance, in a study by Brown and Waring (1974), the fluoropyrimidines were synthesized through the diazotization of aminopyrimidines in fluoroboric acid. The study also explored the second-order rate constants for piperidinolyses of these compounds, revealing that fluoropyrimidines react significantly faster than other halogenopyrimidines at the same temperature (Brown & Waring, 1974).
Kinetics and Mechanism of Fluorination
The kinetics and mechanism of fluorination of related compounds, like 2,4,5-trichloro-6-methylpyrimidine (TCMP), have been studied to understand the conversion to 2,4-difluoro-5-chloro-6-methylpyrimidine (DFCMP). This research conducted by Wei et al. (1987) provides insights into the reaction pathways and the influence of solvents and catalysts in such processes (Wei et al., 1987).
Halogen/Halogen Displacement in Heterocycles
Research by Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This study demonstrated that certain conditions allow for the substitution of bromine for chlorine in compounds like 2-chloro-6-methylpyridine, offering a pathway for modifying the structure of chloro-fluoro-methylpyrimidines (Schlosser & Cottet, 2002).
Synthesis of Antiviral Compounds
In the field of antiviral research, compounds similar to this compound have been synthesized and evaluated for their potential against HIV-1. Loksha et al. (2016) synthesized novel MC‐1220 analogs using a structure similar to this compound and evaluated their efficacy against HIV-1 (Loksha et al., 2016).
Synthesis of Antiviral Derivatives
Chernikova et al. (2019) studied the synthesis of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are structurally related to this compound. These derivatives were synthesized and screened for antiviral activity, showing high effectiveness against various viruses (Chernikova et al., 2019).
Characterization of Fluorinated Derivatives
Popova et al. (1999) synthesized and characterized various fluorinated pyrimidine derivatives, contributing to the understanding of their structural and functional properties. This research can provide a basis for further exploration of compounds like this compound in various applications (Popova et al., 1999).
Kinase Inhibitors and Anticancer Applications
In the development of anticancer agents, derivatives of pyrimidines, including those structurally similar to this compound, have been explored. For example, Wada et al. (2012) synthesized 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the utility of fluoropyrimidine cores in anticancer drug development (Wada et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that fluoropyrimidines, a class of compounds to which this compound belongs, are often used in the treatment of cancer . They typically target essential biosynthetic processes or get incorporated into macromolecules like DNA and RNA, inhibiting their normal function .
Mode of Action
Fluoropyrimidines, such as 5-fluorouracil (5-fu), exert their anticancer effects by misincorporating fluoronucleotides into rna and dna and inhibiting the nucleotide synthetic enzyme thymidylate synthase (ts) . This results in the disruption of DNA synthesis and repair, leading to cell death .
Biochemical Pathways
Fluoropyrimidines are known to impact several biochemical pathways, including those involved in dna synthesis and repair .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Fluoropyrimidines typically result in the disruption of dna synthesis and repair, leading to cell death .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoro-4-methylpyrimidine plays a significant role in various biochemical reactions. It is often used as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with the enzyme TRPV3 (transient receptor potential vanilloid 3), a non-selective cation channel predominantly expressed in keratinocytes . The interaction with TRPV3 can modulate calcium ion permeability, affecting cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. In keratinocytes, the compound influences cell signaling pathways by modulating the activity of TRPV3 channels . This modulation can lead to changes in calcium ion flux, which in turn affects gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in studying skin-related disorders and potential therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the TRPV3 channel, altering its conformation and activity . This binding can either inhibit or activate the channel, depending on the cellular context and concentration of the compound. The changes in TRPV3 activity subsequently influence downstream signaling pathways, leading to alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert conditions, such as storage under nitrogen or argon at low temperatures . Its stability may decrease over extended periods or under conditions that promote degradation. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged modulation of TRPV3 activity and associated signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate TRPV3 activity without causing significant toxicity . Higher doses may lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes that facilitate its conversion into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. The interaction with metabolic enzymes also affects the levels of other metabolites, potentially altering metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, the interaction with TRPV3 channels predominantly occurs at the plasma membrane, where the compound can modulate ion flux and signaling pathways.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134000-96-7 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
